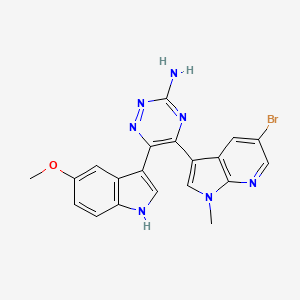
Pdk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdk-IN-1 is a small molecule inhibitor that targets pyruvate dehydrogenase kinase (PDK). Pyruvate dehydrogenase kinase plays a crucial role in regulating the activity of the pyruvate dehydrogenase complex, which is essential for the conversion of pyruvate to acetyl coenzyme A, a key step in cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pdk-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires careful optimization of reaction conditions to ensure consistency and reproducibility. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pdk-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Pdk-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Pdk-IN-1 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl coenzyme A and enhancing cellular respiration and energy production . The molecular targets of this compound include the active site of pyruvate dehydrogenase kinase, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pdk-IN-1 include other pyruvate dehydrogenase kinase inhibitors such as dichloroacetate and AZD7545 .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for pyruvate dehydrogenase kinase. Unlike some other inhibitors, this compound has been shown to have a higher potency and efficacy in modulating the activity of pyruvate dehydrogenase kinase, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H16BrN7O |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
5-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-6-(5-methoxy-1H-indol-3-yl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C20H16BrN7O/c1-28-9-15(13-5-10(21)7-24-19(13)28)17-18(26-27-20(22)25-17)14-8-23-16-4-3-11(29-2)6-12(14)16/h3-9,23H,1-2H3,(H2,22,25,27) |
InChI Key |
GLYKHSDGYVKDPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)Br)C3=C(N=NC(=N3)N)C4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















